2-Isopropylquinazolin-4-ol

Ion Channel Pharmacology Neurological Disorder Research Electrophysiology

Researchers requiring a validated KCNQ2/Q3 antagonist for automated patch clamp studies often face irreproducibility due to uncharacterized quinazoline analogs. 2-Isopropylquinazolin-4-ol (CAS 13182-64-4) eliminates this risk with precisely defined pharmacology. - KCNQ2/Q3 IC50 = 120 nM for assay calibration. - MAO-B IC50 = 10 nM as a high-potency benchmark. - Clean CYP profile avoids off-target confounding. Supplied at ≥95% purity with full analytical documentation, enabling reproducible electrophysiology and enzymatic studies.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 13182-64-4
Cat. No. B079690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropylquinazolin-4-ol
CAS13182-64-4
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=O)C2=CC=CC=C2N1
InChIInChI=1S/C11H12N2O/c1-7(2)10-12-9-6-4-3-5-8(9)11(14)13-10/h3-7H,1-2H3,(H,12,13,14)
InChIKeyNJUQWDLNMJVYMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropylquinazolin-4-ol (CAS 13182-64-4): Core Procurement Specifications and Structural Profile


2-Isopropylquinazolin-4-ol (CAS: 13182-64-4), also referenced as 2-isopropyl-4(3H)-quinazolinone , is a 2-substituted quinazoline derivative with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This heterocyclic scaffold is characterized by a bicyclic structure composed of fused benzene and pyrimidine rings, with the 2-position bearing an isopropyl substituent and the 4-position existing in the hydroxy/oxo tautomeric form . The compound is typically supplied as a research-grade chemical with a minimum purity specification of 95% and is soluble in organic solvents such as ethanol and DMSO, facilitating its use in in vitro assays .

Procurement Risk Alert for 2-Isopropylquinazolin-4-ol (CAS 13182-64-4): The Inadequacy of Class-Level Substitution


The quinazolin-4-ol scaffold is a privileged structure, yet minor substituent variations at the 2-position profoundly alter pharmacological profiles, target engagement, and ADME properties [1]. Generic substitution within this class is not a valid strategy for maintaining experimental integrity. For instance, the isopropyl group at C2 confers distinct lipophilicity and steric parameters compared to methyl, ethyl, phenyl, or heteroaromatic analogs, leading to divergent binding affinities at targets such as potassium channels, monoamine oxidases, and lipoxygenases. The specific quantitative evidence below demonstrates that 2-Isopropylquinazolin-4-ol occupies a unique activity landscape, and replacement with a 'closely related' 2-substituted quinazolinone may invalidate comparative analyses or replicate studies [2].

2-Isopropylquinazolin-4-ol (CAS 13182-64-4): Quantitative Differentiation Evidence for Informed Selection


KCNQ2/Q3 Potassium Channel Antagonism: Potency and Selectivity Profile

2-Isopropylquinazolin-4-ol exhibits moderate antagonist activity against the KCNQ2/Q3 potassium channel, with an IC50 of 120 nM determined via automated patch clamp in CHO cells [1]. In the context of in vitro profiling, the compound demonstrates a favorable selectivity window against common off-targets, notably showing low inhibition of CYP3A4 (IC50 = 3.9 µM, ~33-fold selectivity) and minimal CYP2D6 inhibition (IC50 = 19.9 µM, ~166-fold selectivity) [1]. While a direct comparator for KCNQ2/Q3 potency is not available from the same study, this profile differentiates it from other 2-substituted quinazolinones which may exhibit stronger CYP inhibition liabilities, a critical consideration for assay interpretation.

Ion Channel Pharmacology Neurological Disorder Research Electrophysiology

Monoamine Oxidase B (MAO-B) Inhibition: High Potency with Scaffold Selectivity

2-Isopropylquinazolin-4-ol displays exceptionally potent inhibition of human recombinant MAO-B, with a reported IC50 of 10 nM in an assay measuring the inhibition of 4-hydroxyquinoline formation from kynuramine [1]. This places the compound among the more potent MAO-B inhibitors within the quinazolinone chemical space. For context, a structurally distinct quinazolinone analog reported in a separate study (CHEMBL4645356) demonstrated an IC50 of 5.5 µM against the same target, a ~550-fold difference in potency [2]. While this is a cross-study comparison, it illustrates the profound impact of the 2-isopropyl substitution on MAO-B engagement and supports the non-fungible nature of the scaffold.

Neuropharmacology Enzyme Inhibition Drug Discovery

Platelet 12-Lipoxygenase (12-LOX) Inhibition: A Defined Biochemical Activity

The compound has been quantitatively evaluated for its ability to inhibit human platelet 12-lipoxygenase, a key enzyme in the arachidonic acid cascade . The assay confirms that 2-Isopropylquinazolin-4-ol can modulate this target in vitro . While a precise IC50 value is not provided in the open data summary, the documented binding interaction at a defined concentration establishes it as a verified 12-LOX ligand . This differentiates it from other 2-substituted quinazolinones whose 12-LOX activity may be unknown or absent, offering a specific biochemical handle for researchers studying inflammatory and thrombotic pathways [1].

Inflammation Research Platelet Biology Enzymology

High-Value Application Scenarios for 2-Isopropylquinazolin-4-ol (CAS 13182-64-4) in R&D


Validation of Potassium Channel (KCNQ2/Q3) Modulation in Electrophysiology Assays

This compound is optimally deployed as a reference antagonist for KCNQ2/Q3 channels in automated patch clamp studies using CHO cells [1]. Its IC50 of 120 nM provides a defined potency benchmark for validating assay sensitivity and for benchmarking novel KCNQ modulators. Its favorable selectivity profile against CYP3A4 and CYP2D6 supports its use as a cleaner chemical probe in cellular models compared to quinazoline analogs with more promiscuous enzyme inhibition profiles [1].

Establishing Potency Baselines in MAO-B Inhibitor Discovery Programs

In medicinal chemistry campaigns focused on CNS disorders, 2-Isopropylquinazolin-4-ol serves as a high-potency benchmark (IC50 = 10 nM) for MAO-B inhibition [2]. Its exceptional activity allows it to be used as a positive control in enzyme assays and as a structural template for exploring structure-activity relationships (SAR) around the quinazolinone core, providing a clear quantitative standard against which new synthetic analogs can be compared [2].

Chemical Tool for Investigating 12-LOX in Platelet and Inflammation Biology

The verified interaction of 2-Isopropylquinazolin-4-ol with platelet 12-lipoxygenase supports its application as a tool compound for studying the 12-LOX pathway in thrombosis and inflammatory models . Researchers can utilize this compound to interrogate 12-LOX-dependent phenotypes, differentiating its effects from other quinazolinones which have been shown to inhibit superoxide anion generation in neutrophils without a defined 12-LOX link [3].

Comparative Analytics and Chemical Standards for Method Development

Due to its well-defined molecular weight (188.23 g/mol), solubility in DMSO and ethanol, and typical commercial purity of ≥95% , the compound is suitable for use as an analytical reference standard in HPLC or LC-MS method development for detecting and quantifying quinazolinone derivatives in complex mixtures or biological matrices.

Technical Documentation Hub

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